

# The Discovery and Development of GSK2193874: A Potent and Selective TRPV4 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2193874 |           |
| Cat. No.:            | B607779    | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

This technical guide details the discovery and development history of **GSK2193874**, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Initially identified through high-throughput screening, **GSK2193874** emerged from a lead optimization program aimed at improving potency and selectivity while addressing off-target cardiovascular liabilities. This document provides a comprehensive overview of the preclinical development of **GSK2193874**, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Furthermore, it discusses the progression of a closely related compound, GSK2798745, into clinical trials for the treatment of pulmonary edema associated with heart failure. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways and development workflow are presented to provide a thorough resource for researchers and professionals in the field of drug discovery and development.

# Introduction: The Therapeutic Potential of TRPV4 Inhibition

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a variety of physical and chemical stimuli, including heat, mechanical stress, and



endogenous ligands.[1] Expressed in numerous cell types, including endothelial cells of the lung, TRPV4 plays a crucial role in regulating the integrity of the alveolar-capillary barrier.[1][2] In pathological conditions such as congestive heart failure, increased pulmonary vascular pressure can lead to the activation of TRPV4, resulting in increased endothelial permeability and the formation of pulmonary edema.[1][3] This makes the inhibition of TRPV4 a compelling therapeutic strategy for managing pulmonary edema in heart failure patients.[4]

**GSK2193874** was developed as a potent and selective inhibitor of the TRPV4 channel with the aim of addressing this unmet medical need.[1][2] This guide will trace the journey of **GSK2193874** from its initial discovery to its extensive preclinical characterization.

### Discovery History: From Screening Hit to Preclinical Candidate

The discovery of **GSK2193874** began with a high-throughput screening campaign that identified a quinoline compound as a modest inhibitor of the TRPV4 channel.[5] This initial hit, however, also exhibited potent activity against neurokinin NK2 and NK3 receptors and possessed poor pharmacokinetic properties.[5]

A subsequent lead optimization program was initiated to improve TRPV4 potency and selectivity, as well as oral bioavailability. This effort led to the identification of a series of potent quinoline-based TRPV4 antagonists.[6] However, an unexpected off-target cardiovascular liability, specifically a frequency-dependent L-type calcium channel inhibition, was observed with an early lead compound.[6] Through further structure-activity relationship (SAR) studies, medicinal chemists were able to mitigate this off-target effect, culminating in the discovery of GSK2193874.[2][6]

#### **Development Workflow**

The discovery and preclinical development of **GSK2193874** followed a structured workflow, from initial screening to in vivo proof-of-concept studies.





Click to download full resolution via product page

Figure 1: Discovery and Preclinical Workflow for GSK2193874.

### **Mechanism of Action and Signaling Pathway**

**GSK2193874** exerts its pharmacological effect by directly blocking the TRPV4 ion channel, thereby preventing the influx of calcium (Ca2+) into cells in response to activating stimuli.[3] In endothelial cells, the activation of TRPV4 and subsequent Ca2+ entry triggers a signaling cascade that leads to vasodilation and, under pathological conditions, increased permeability. [7][8]

The signaling pathway initiated by TRPV4 activation in endothelial cells involves the activation of downstream effectors such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the production of vasodilatory molecules like nitric oxide (NO) and endothelium-derived hyperpolarizing factors (EDHFs).[1][9] By blocking the initial Ca2+ influx, **GSK2193874** effectively inhibits these downstream events.





Click to download full resolution via product page

Figure 2: TRPV4 Signaling Pathway in Endothelial Cells and Site of GSK2193874 Action.

### **Preclinical Pharmacology**

**GSK2193874** has been extensively characterized in a range of in vitro and in vivo preclinical models.



### In Vitro Potency and Selectivity

The potency of **GSK2193874** was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay in HEK293 cells expressing either human or rat TRPV4 channels. The compound demonstrated high potency against both orthologs.[3]

| Parameter | Value | Assay | Species |
|-----------|-------|-------|---------|
| IC50      | 40 nM | FLIPR | Human   |
| IC50      | 2 nM  | FLIPR | Rat     |

Table 1: In Vitro Potency of GSK2193874.

Selectivity was assessed against a panel of other TRP channels, where **GSK2193874** showed high selectivity for TRPV4.

| Channel | IC50    |
|---------|---------|
| TRPV1   | > 25 μM |
| TRPA1   | > 25 μM |
| TRPC3   | > 25 μM |
| TRPC6   | > 25 μM |
| TRPM8   | > 25 μM |

**Table 2:** Selectivity of **GSK2193874** Against Other TRP Channels.

### **In Vivo Efficacy**

The efficacy of **GSK2193874** was evaluated in animal models of heart failure-induced pulmonary edema.[3][4] In both acute and chronic models, oral administration of **GSK2193874** demonstrated the ability to prevent and resolve pulmonary edema, leading to improved arterial oxygenation.[3][4]



| Model                             | Species | Dose                | Effect                                                                                      |
|-----------------------------------|---------|---------------------|---------------------------------------------------------------------------------------------|
| Acute Aortic Banding              | Rat     | 30 mg/kg (oral)     | Inhibited pulmonary<br>edema formation and<br>restored arterial<br>oxygen tension.[3]       |
| Myocardial Infarction<br>(14-day) | Mouse   | 60 mg/kg/day (oral) | Prevented and resolved pulmonary edema, improving arterial oxygenation and survival.[3][10] |

**Table 3:** In Vivo Efficacy of **GSK2193874** in Heart Failure Models.

#### **Pharmacokinetics**

Pharmacokinetic studies in dogs revealed that **GSK2193874** has good oral bioavailability and a long half-life, making it suitable for in vivo studies.[1][5]

| Parameter                    | Value         | Route | Species |
|------------------------------|---------------|-------|---------|
| Clearance (CL)               | 6.9 mL/min/kg | IV    | Dog     |
| Half-life (t1/2)             | 31 h          | Oral  | Dog     |
| Oral Bioavailability<br>(%F) | 53%           | Oral  | Dog     |

Table 4: Pharmacokinetic Parameters of GSK2193874 in Dogs.[1][5]

# Clinical Development: The Emergence of GSK2798745

Following the successful preclinical evaluation of **GSK2193874**, a closely related and optimized compound, GSK2798745, was advanced into clinical development.[11][12] GSK2798745 is also a potent and selective TRPV4 channel blocker.[11]



A first-in-human Phase 1 clinical trial (NCT02119260) was conducted to evaluate the safety, tolerability, and pharmacokinetics of GSK2798745 in healthy volunteers and patients with stable heart failure.[2][12] The study found that GSK2798745 was well-tolerated with no significant safety issues.[2]

Subsequently, a Phase 2a clinical trial (NCT02497937) was initiated to assess the effect of GSK2798745 on pulmonary gas transfer and respiration in patients with congestive heart failure.[13] This study aimed to provide proof-of-concept for the therapeutic potential of TRPV4 inhibition in this patient population.

# Detailed Experimental Protocols In Vitro FLIPR Calcium Assay

This protocol is a representative method for assessing the antagonist activity of compounds against TRPV4 channels using a FLIPR assay.

- Cell Culture: HEK293 cells stably expressing human or rat TRPV4 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
- Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well and incubated for 24 hours.
- Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
- Compound Addition: Test compounds, including **GSK2193874**, are serially diluted and added to the wells. The plate is incubated for 10-15 minutes at room temperature.
- Agonist Stimulation and Data Acquisition: The plate is placed in a FLIPR instrument. A
  TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate calcium influx.
  Fluorescence intensity is measured kinetically for 2-3 minutes.
- Data Analysis: The antagonist activity is determined by measuring the inhibition of the agonist-induced calcium influx. IC50 values are calculated from the concentration-response curves.



# Electrophysiology in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes a method for measuring native endothelial TRPV4 currents using patch-clamp electrophysiology.

- Cell Culture: Primary HUVECs are cultured on glass coverslips in endothelial growth medium.
- Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patchclamp amplifier and data acquisition system.
  - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
  - Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2).
- Experimental Procedure:
  - A gigaohm seal is formed between the patch pipette and the cell membrane.
  - The cell membrane is ruptured to achieve the whole-cell configuration.
  - Cells are held at a holding potential of -60 mV.
  - Voltage ramps from -80 mV to +80 mV are applied to elicit currents.
  - The TRPV4 agonist GSK1016790A is applied to the bath to activate TRPV4 currents.
  - **GSK2193874** is then co-applied with the agonist to assess its inhibitory effect on the TRPV4 current.
- Data Analysis: The peak outward current at a specific voltage (e.g., +60 mV) is measured before and after the application of the agonist and antagonist. The percentage of inhibition is calculated.



# In Vivo Mouse Model of Heart Failure (Transverse Aortic Constriction - TAC)

This protocol outlines a surgical procedure to induce pressure overload-induced heart failure in mice.

- Anesthesia and Preparation: Mice are anesthetized with isoflurane. The chest is shaved and disinfected. The animal is placed on a heating pad to maintain body temperature.
- · Surgical Procedure:
  - A midline cervical incision is made, and the trachea is intubated for mechanical ventilation.
  - A thoracotomy is performed at the second intercostal space to expose the aortic arch.
  - A 7-0 silk suture is passed under the transverse aorta between the innominate and left carotid arteries.
  - A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
  - The needle is then quickly removed, creating a constriction of a defined diameter.
  - For sham-operated animals, the suture is passed under the aorta but not tied.
- Post-operative Care: The chest and skin are closed in layers. The animal is allowed to recover from anesthesia. Analgesics are administered for pain management.
- Efficacy Evaluation: At a predetermined time point after surgery (e.g., 2-4 weeks), animals
  are treated with GSK2193874 or vehicle. Efficacy is assessed by measuring parameters
  such as lung weight (as an indicator of pulmonary edema) and arterial blood gases.

### Conclusion

**GSK2193874** is a potent, selective, and orally bioavailable antagonist of the TRPV4 ion channel that has demonstrated significant efficacy in preclinical models of heart failure-induced pulmonary edema. The discovery and development of this compound, and its clinical successor GSK2798745, highlight the therapeutic potential of targeting TRPV4 for the treatment of this



life-threatening condition. The detailed methodologies and data presented in this guide provide a valuable resource for researchers working on TRPV4 and related ion channels, as well as for professionals in the field of cardiovascular drug discovery. Further clinical investigation of TRPV4 inhibitors is warranted to fully elucidate their therapeutic utility in patients with heart failure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Guidelines for in vivo mouse models of myocardial infarction PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Guidelines for in vivo mouse models of myocardial infarction PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transverse Aortic Constriction in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. journals.physiology.org [journals.physiology.org]



To cite this document: BenchChem. [The Discovery and Development of GSK2193874: A
 Potent and Selective TRPV4 Channel Blocker]. BenchChem, [2025]. [Online PDF]. Available
 at: [https://www.benchchem.com/product/b607779#gsk2193874-discovery-and development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com